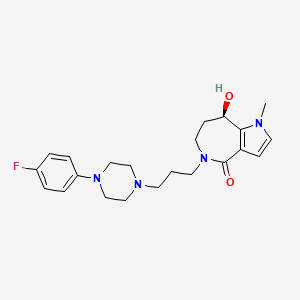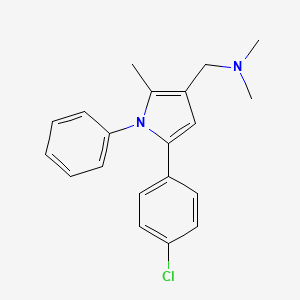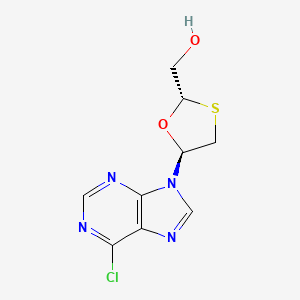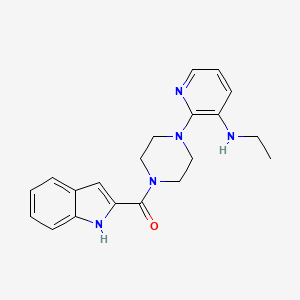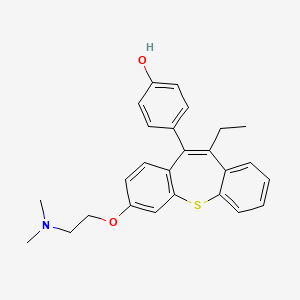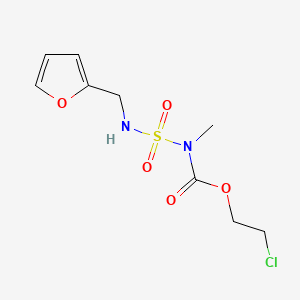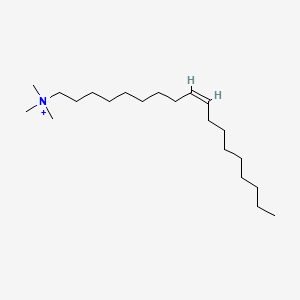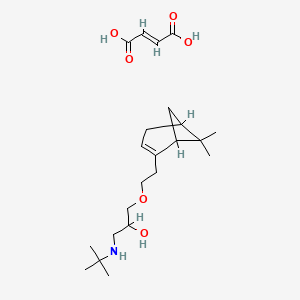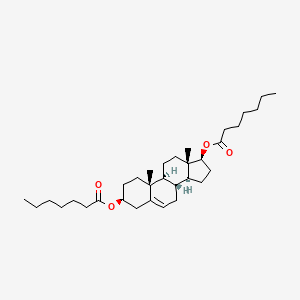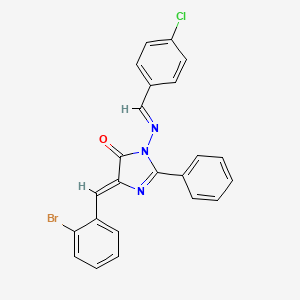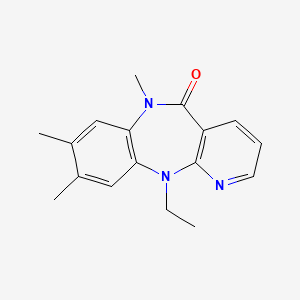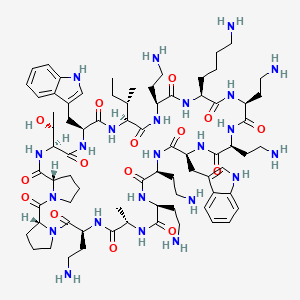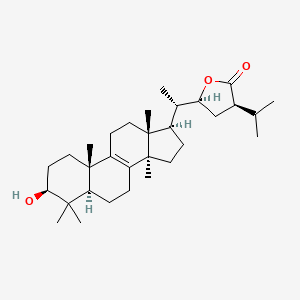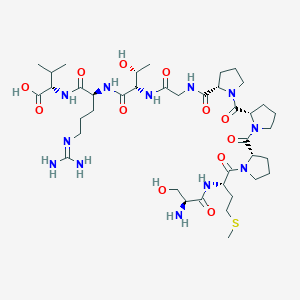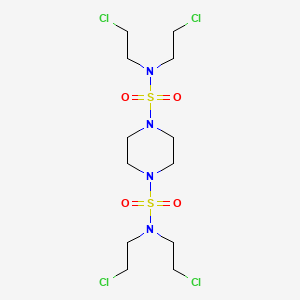
1,4-Piperazinedisulfonamide, N,N,N',N'-tetrakis(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)-: is a chemical compound known for its unique structure and properties It features a piperazine ring substituted with sulfonamide groups and chloroethyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the reaction of piperazine with sulfonyl chlorides and chloroethylamines. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide groups can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can be used for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new piperazine derivatives with different functional groups.
科学的研究の応用
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modifying key proteins involved in signal transduction or metabolic processes .
類似化合物との比較
Similar Compounds
1,4-Piperazinedisulfonamide: Lacks the chloroethyl groups, resulting in different chemical properties and reactivity.
N,N’-Bis(2-chloroethyl)piperazine: Contains fewer sulfonamide groups, affecting its biological activity and applications.
Uniqueness
1,4-Piperazinedisulfonamide, N,N,N’,N’-tetrakis(2-chloroethyl)- is unique due to its combination of sulfonamide and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
91692-27-2 |
|---|---|
分子式 |
C12H24Cl4N4O4S2 |
分子量 |
494.3 g/mol |
IUPAC名 |
1-N,1-N,4-N,4-N-tetrakis(2-chloroethyl)piperazine-1,4-disulfonamide |
InChI |
InChI=1S/C12H24Cl4N4O4S2/c13-1-5-17(6-2-14)25(21,22)19-9-11-20(12-10-19)26(23,24)18(7-3-15)8-4-16/h1-12H2 |
InChIキー |
VXKHONPVMDKIAA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1S(=O)(=O)N(CCCl)CCCl)S(=O)(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


